molecular formula C7H7F3N2 B8783478 (S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE

(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE

Cat. No.: B8783478
M. Wt: 176.14 g/mol
InChI Key: ROWMBYANNAKARY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and trifluoromethylated reagents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHAN-1-AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-pyridin-3-ylethanamine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h1-4,6H,11H2/t6-/m0/s1

InChI Key

ROWMBYANNAKARY-LURJTMIESA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)N

Origin of Product

United States

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